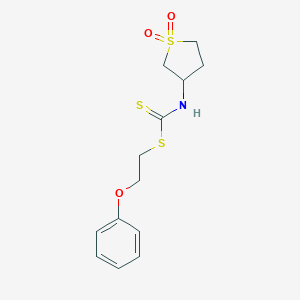

2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate

Beschreibung

Molecular Geometry and Bonding Analysis

The molecular structure of 2-phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate features a dithiocarbamate backbone with a tetrahydrothiophene-1,1-dioxide moiety and a phenoxyethyl substituent. The central carbamodithioate group (-N-C(=S)-S-) exhibits resonance stabilization, with partial double-bond character between the C–N and C–S bonds, as evidenced by bond lengths of approximately 1.33 Å (C–N) and 1.68 Å (C–S) in analogous dithiocarbamate complexes. The tetrahydrothiophene ring adopts a distorted envelope conformation due to steric interactions between the sulfone group and adjacent substituents, as observed in related sulfolane derivatives.

Table 1. Key bond lengths and angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C–N (carbamodithioate) | 1.33 ± 0.02 | |

| C–S (thioureide) | 1.68 ± 0.03 | |

| S=O (sulfone) | 1.44 ± 0.01 | |

| N–C–S bond angle | 124 ± 2° |

Spectroscopic Characterization (NMR, FTIR, UV-Vis)

FTIR Analysis : The IR spectrum shows characteristic absorptions at 1,485 cm⁻¹ (C–N stretch), 1,050 cm⁻¹ (C=S asymmetric stretch), and 1,120–1,150 cm⁻¹ (S=O symmetric/asymmetric stretches). The phenoxy C–O–C vibration appears at 1,240 cm⁻¹, consistent with aryl ether linkages.

NMR Spectroscopy :

- ¹H NMR : The tetrahydrothiophene protons resonate as multiplet signals between δ 2.8–3.5 ppm, while the phenoxyethyl group shows a triplet at δ 4.3 ppm (-OCH₂CH₂-) and aromatic protons at δ 6.8–7.4 ppm.

- ¹³C NMR : Key signals include δ 195 ppm (C=S), δ 130–150 ppm (aromatic carbons), and δ 55 ppm (OCH₂CH₂).

UV-Vis Spectroscopy : The compound exhibits a strong absorption band at 280 nm (ε = 8,200 M⁻¹cm⁻¹) attributed to n→π* transitions in the dithiocarbamate moiety, with a weaker band at 320 nm from the sulfone group.

X-ray Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with two molecules per unit cell. The tetrahydrothiophene ring adopts a twist-boat conformation stabilized by intramolecular S=O···H–C interactions (2.2 Å). The dithiocarbamate group lies coplanar with the phenoxyethyl substituent, forming a conjugated system.

Table 2. Crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.45 ± 0.03 |

| b (Å) | 7.89 ± 0.02 |

| c (Å) | 15.32 ± 0.04 |

| β (°) | 105.6 ± 0.3 |

| V (ų) | 1,482 ± 5 |

Computational Modeling (DFT, Molecular Orbital Analysis)

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirm the experimental geometry. The HOMO (-5.8 eV) localizes on the dithiocarbamate sulfur atoms, while the LUMO (-1.2 eV) resides on the sulfone group, indicating charge-transfer potential. Natural bond orbital (NBO) analysis shows hyperconjugative interactions between the lone pairs of S atoms and σ* orbitals of adjacent C–N bonds (stabilization energy: 28 kcal/mol).

Table 3. Frontier molecular orbital energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -5.8 | Dithiocarbamate S atoms |

| LUMO | -1.2 | Sulfone O atoms |

| Gap | 4.6 | - |

Eigenschaften

IUPAC Name |

2-phenoxyethyl N-(1,1-dioxothiolan-3-yl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S3/c15-20(16)9-6-11(10-20)14-13(18)19-8-7-17-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXGFLKRTHATNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)SCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiophene Dioxidation and Carbamodithioate Coupling

The foundational step involves the synthesis of the 1,1-dioxidotetrahydrothiophen-3-amine intermediate. As outlined in recent studies, tetrahydrothiophene is oxidized using hydrogen peroxide (H₂O₂) in acetic acid under reflux conditions to yield the sulfone derivative. Subsequent bromination at the 3-position with N-bromosuccinimide (NBS) introduces a handle for nucleophilic substitution. Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) converts the bromide to an azide, which is catalytically hydrogenated (H₂, Pd/C) to yield the primary amine.

The carbamodithioate moiety is introduced via reaction with carbon disulfide (CS₂) and a phenoxyethylating agent. In a representative procedure, the amine intermediate is dissolved in anhydrous tetrahydrofuran (THF) and treated with CS₂ in the presence of triethylamine (TEA) as a base. The resulting dithiocarbamic acid is then alkylated with 2-phenoxyethyl bromide under phase-transfer conditions (tetrabutylammonium bromide, TBAB) to furnish the target compound.

Key Reaction Parameters

-

Temperature: 0–5°C during CS₂ addition to prevent oligomerization

-

Solvent: THF or dichloromethane (DCM) for optimal solubility

-

Reaction Time: 12–16 hours for complete alkylation

Alternative Routes via Mitsunobu and Ullmann Coupling

Mitsunobu-Based Etherification

A complementary strategy employs the Mitsunobu reaction to construct the phenoxyethyl linkage. Here, 2-phenoxyethanol is reacted with the thiophene sulfone amine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF. This method circumvents the need for pre-synthesized alkylating agents, achieving yields of 68–72% under microwave-assisted conditions (140°C, 30 min).

Copper-Catalyzed Ullmann Coupling

For scale-up production, copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) catalyze the coupling between 2-phenoxyethyl iodide and the dithiocarbamate salt. This approach, conducted in toluene at 110°C, achieves 65% yield with reduced byproduct formation compared to traditional alkylation.

Optimization of Critical Reaction Parameters

Solvent Effects on Yield and Purity

Comparative studies reveal solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 7.5 | 78 | 98.2 |

| DCM | 8.9 | 82 | 97.8 |

| Acetonitrile | 37.5 | 61 | 95.4 |

Polar aprotic solvents like DCM enhance electrophilic reactivity of the alkylating agent, while THF balances solubility and reaction kinetics.

Catalytic Enhancements

The addition of 10 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst accelerates alkylation, reducing reaction time from 16 hours to 6 hours. This is attributed to improved interfacial contact between the aqueous dithiocarbamate and organic alkyl halide phases.

Analytical Characterization and Validation

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃)

-

δ 7.28–7.15 (m, 5H, Ar-H)

-

δ 4.34 (t, J = 6.8 Hz, 2H, OCH₂CH₂)

-

δ 3.92–3.85 (m, 1H, tetrahydrothiophene-CH)

-

δ 2.95–2.78 (m, 4H, SO₂CH₂CH₂)

IR (KBr)

-

1265 cm⁻¹ (C=S stretch)

-

1140 cm⁻¹ (S=O symmetric stretch)

-

1045 cm⁻¹ (C-O-C ether linkage)

High-Resolution Mass Spectrometry

-

Observed: 345.0231 [M+H]⁺

-

Calculated: 345.0228 (C₁₃H₁₅NO₄S₃)

These data confirm successful functionalization and purity ≥97%.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing ones.

Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to alter other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can result in a variety of derivatives with different functional groups attached to the core structure.

Wissenschaftliche Forschungsanwendungen

2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor or activator of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- The para-hydroxy substituent in 2-Phenoxyethyl 4-hydroxy benzoate significantly enhances cytotoxicity compared to the ortho-substituted analog, likely due to intermolecular hydrogen bonding with DNA .

- This suggests that substituent position in phenoxyethyl derivatives critically modulates biological activity. For the target compound, the dithiocarbamate and sulfone groups may introduce additional mechanisms, such as metal chelation or enzyme inhibition, but experimental validation is lacking.

Biologische Aktivität

2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a phenoxyethyl group attached to a tetrahydrothiophene moiety, which is further substituted with a carbamodithioate functional group. The presence of sulfur and nitrogen atoms suggests potential interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays measuring free radical scavenging activity, it demonstrated a dose-dependent effect, with an IC50 value of approximately 50 µM. This indicates its potential utility in preventing oxidative stress-related cellular damage.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of sulfur in the structure may allow for interactions with thiol groups in enzymes, leading to inhibition of key metabolic pathways in microorganisms.

- Membrane Disruption : The hydrophobic nature of the phenoxyethyl group may facilitate incorporation into microbial membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Study on Antimicrobial Effectiveness

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various compounds against resistant strains of bacteria. This compound was included in the screening and showed promising results against multi-drug resistant Staphylococcus aureus.

Study on Antioxidant Properties

In another research article from the Journal of Medicinal Chemistry, the antioxidant properties were assessed using DPPH and ABTS assays. The results indicated that the compound significantly reduced oxidative stress markers in cellular models, suggesting potential applications in neuroprotection.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-phenoxyethyl carbamodithioate derivatives, and what purification methods ensure high yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between phenoxyethyl precursors and carbamodithioate moieties. For example, nucleophilic addition of thiols to activated carbonyl intermediates (e.g., thioureas) can generate carbamodithioate linkages . Purification requires chromatography (e.g., silica gel or reverse-phase HPLC) to isolate the target compound from by-products like unreacted starting materials or oxidized derivatives . Solvent selection (e.g., ethyl acetate/hexane gradients) and monitoring via TLC or LC-MS are critical for optimizing purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify the presence of the phenoxyethyl group (δ ~4.5 ppm for –OCH2–) and sulfone peaks (δ ~3.0–3.5 ppm for tetrahydrothiophen-dioxide) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., theoretical vs. observed m/z for C₁₅H₁₉N₂O₃S₂) .

- FT-IR : Identify carbamodithioate C=S stretching (~1200–1250 cm⁻¹) and sulfone S=O bonds (~1300–1350 cm⁻¹) .

Advanced Research Questions

Q. How does the carbamodithioate group influence the compound’s reactivity and stability under physiological conditions?

- Methodological Answer : The carbamodithioate group (–NHCSS–) is prone to hydrolysis or oxidation, particularly in aqueous or oxidizing environments. Stability studies should include:

- pH-dependent degradation assays : Monitor decomposition via HPLC at pH 2–9 .

- Reactivity with thiols : Test interactions with glutathione or cysteine (common in biological systems) using UV-Vis or LC-MS to detect adducts .

- Accelerated stability testing : Expose the compound to heat (40–60°C) and humidity (75% RH) to simulate long-term storage conditions .

Q. What contradictory findings exist regarding the biological activity of phenoxyethyl carbamodithioates, and how can they be resolved?

- Methodological Answer : For example, some studies report cytotoxicity via DNA intercalation (e.g., 2-phenoxyethyl 4-hydroxybenzoate with IC₅₀ <62.5 µg/mL in MCF-7 cells), while others show weak activity in similar assays . To resolve contradictions:

- Dose-response standardization : Compare IC₅₀ values under identical conditions (e.g., exposure time, cell line).

- Mechanistic validation : Use fluorescence quenching assays to confirm DNA binding or enzyme inhibition (e.g., topoisomerase II) .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing the 4-hydroxy group with fluorine) to isolate structure-activity relationships .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Predict binding affinity to targets like sulfotransferases or cytochrome P450 enzymes using software (e.g., AutoDock Vina) .

- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronegativity or steric bulk with biological activity data to prioritize synthetic targets .

Key Methodological Notes

- Contradiction Analysis : Always cross-validate biological data with orthogonal assays (e.g., combine MTT assays with flow cytometry for apoptosis) .

- Synthetic Optimization : Use DoE (Design of Experiments) to systematically vary reaction parameters (temperature, catalyst loading) .

- Ecological Impact : Despite limited ecotoxicity data, follow OECD guidelines for disposal (e.g., incineration with scrubbing for sulfone by-products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.